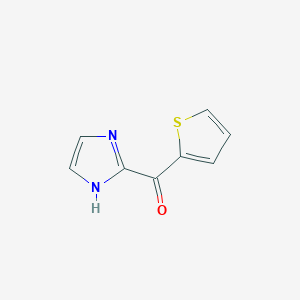

2-(thiophene-2-carbonyl)-1H-imidazole

Description

Historical Context and Evolution of Heterocyclic Chemistry

The journey of heterocyclic chemistry began in the 19th century, running parallel to the broader development of organic chemistry. sapub.orgacgpubs.org Early milestones included the isolation and study of naturally occurring heterocycles, which laid the groundwork for a deeper understanding of their structures and properties. researchgate.net For instance, the German chemist Heinrich Debus first synthesized the imidazole (B134444) ring in 1858. nih.gov The discovery of thiophene (B33073) by Viktor Meyer in 1882, found as a contaminant in benzene (B151609), was another pivotal moment. researchgate.net Initially, the applications of these compounds were largely in the dye industry. sapub.org However, the advent of modern analytical techniques like spectroscopy and X-ray crystallography revolutionized the field, allowing for the precise elucidation of their three-dimensional structures. sapub.org This deeper understanding paved the way for the rational design of new heterocyclic compounds with specific functions.

Strategic Importance of Imidazole and Thiophene Architectures in Molecular Design

Imidazole and thiophene are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.netrsc.org The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine and purines in DNA. fujifilm.com Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring itself can participate in various non-covalent interactions, making it a versatile building block for drug design. rsc.org Imidazole derivatives have found applications as anticancer, antifungal, and anti-inflammatory agents. nih.govscispace.com

Thiophene, a five-membered ring containing a sulfur atom, is recognized for its aromatic character and its role as a bioisostere for the benzene ring in many drug molecules. scbt.comnih.gov This substitution can favorably alter a drug's metabolic profile and target affinity. researchgate.net The sulfur atom in thiophene can engage in unique interactions with biological receptors. researchgate.net Consequently, thiophene derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs and antipsychotics. researchgate.netjocpr.com

The strategic incorporation of these scaffolds into molecular design is driven by their proven track record in modulating biological activity and their synthetic accessibility.

Rationale for Focused Investigation on 2-(Thiophene-2-carbonyl)-1H-imidazole

The compound this compound represents a deliberate molecular hybridization, linking an imidazole ring and a thiophene ring through a carbonyl bridge. This specific arrangement is of significant scientific interest for several reasons. The carbonyl group acts as a rigid linker, influencing the relative orientation of the two heterocyclic rings. This spatial arrangement can be crucial for binding to specific biological targets. Furthermore, the electron-withdrawing nature of the carbonyl group can modulate the electronic properties of both the imidazole and thiophene rings, potentially fine-tuning their reactivity and interaction capabilities.

The combination of the electron-rich thiophene and the versatile binding properties of imidazole within a single molecule creates a novel pharmacophore with the potential for unique biological activities. The investigation of such hybrid molecules is a rational approach to exploring new chemical space and developing compounds with enhanced potency, selectivity, or novel mechanisms of action.

Overview of Current Research Trajectories and Gaps for Carbonyl-Bridged Heterocycles

Research into carbonyl-bridged heterocycles is an active area of synthetic and medicinal chemistry. The carbonyl linker is a common structural motif in many biologically active compounds. Current research often focuses on the synthesis of libraries of such compounds to screen for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

However, a significant gap in the literature appears to exist for the specific compound this compound. While numerous studies have explored derivatives of imidazole and thiophene, and even compounds containing both rings with different linkers, detailed research findings on this particular molecule are not widely reported. This lack of specific data highlights a research opportunity to synthesize and characterize this compound and to evaluate its physicochemical properties and biological potential. Such an investigation would contribute to a more comprehensive understanding of the structure-activity relationships of carbonyl-bridged bis-heterocycles.

Data on Parent Scaffolds

To appreciate the potential of this compound, it is useful to consider the properties of its constituent rings.

| Property | Imidazole | Thiophene |

| Molecular Formula | C₃H₄N₂ | C₄H₄S |

| Molar Mass | 68.08 g/mol | 84.14 g/mol |

| Aromaticity | Aromatic | Aromatic |

| Key Features | Contains two nitrogen atoms; acts as both a hydrogen bond donor and acceptor. | Contains a sulfur atom; bioisostere of benzene. |

| Common Biological Roles | Found in histidine, histamine, and purines; core of many antifungal and anticancer drugs. | Incorporated into numerous drugs to modulate their properties, including anti-inflammatory and antipsychotic agents. |

Potential Research Directions for this compound

Given the limited specific data on this compound, future research could be directed towards the following areas:

| Research Area | Objective | Potential Significance |

| Synthesis and Characterization | Develop an efficient synthesis and fully characterize the compound using spectroscopic and crystallographic techniques. | Provide foundational data for all future studies. |

| Biological Screening | Evaluate the compound's activity against a panel of cancer cell lines, microbial strains, and inflammatory targets. | Discover potential therapeutic applications. |

| Computational Modeling | Use in silico methods to predict the compound's binding modes with various biological targets. | Guide experimental work and provide insights into its mechanism of action. |

| Materials Science Applications | Investigate the compound's electronic and photophysical properties for potential use in organic electronics. | Explore non-biological applications of this novel heterocyclic structure. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1H-imidazol-2-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSXJMYKQBIOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=NC=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Thiophene 2 Carbonyl 1h Imidazole

Elucidation of Classical and Contemporary Synthetic Pathways for the Imidazole (B134444) Core

The construction of the imidazole ring is a well-established field, yet the quest for more efficient, diverse, and environmentally benign methodologies continues. For a substituted imidazole like 2-(thiophene-2-carbonyl)-1H-imidazole, the synthetic strategy must accommodate the thiophene (B33073) fragment either as a pre-installed substituent on a key precursor or by its introduction during the cyclization process.

Multi-component reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. bohrium.com The classical Debus synthesis, first reported in 1858, is a foundational MCR for imidazoles, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). bohrium.com

To construct the this compound scaffold, a logical MCR approach would employ a 1,2-dicarbonyl precursor bearing the thiophene group. A plausible pathway involves the reaction of 2-(thiophene-2-yl)-2-oxoacetaldehyde (thiophene-2-glyoxal) with formaldehyde (B43269) and a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia. allresearchjournal.comresearchgate.net This strategy directly installs the desired thiophene-2-carbonyl group at the C2 position of the imidazole ring.

The general applicability of MCRs allows for significant structural diversity. acs.org By varying the aldehyde and ammonia-source components, a library of related imidazole derivatives can be generated. For instance, using a primary amine instead of ammonia would lead to an N1-substituted imidazole.

Table 1: Representative Multi-Component Reaction for Imidazole Synthesis

| 1,2-Dicarbonyl Precursor | Aldehyde | Nitrogen Source | Catalyst (if any) | Product Type |

|---|---|---|---|---|

| Thiophene-2-glyoxal | Formaldehyde | Ammonium Acetate | Acetic Acid | This compound |

| Thiophene-2-glyoxal | Benzaldehyde | Ammonium Acetate | Acetic Acid | 4(5)-Phenyl-2-(thiophene-2-carbonyl)-1H-imidazole |

Modern advancements in MCRs for imidazole synthesis often focus on developing greener reaction conditions, utilizing catalysts like L-proline, ZrCl₄, or ZnO to improve yields and reduce reaction times under milder conditions. allresearchjournal.com

The presence of a proton on one of the nitrogen atoms of the imidazole ring allows for further functionalization through N-alkylation and N-acylation. These reactions are critical for modulating the compound's physicochemical properties. The this compound is an unsymmetrical molecule, meaning that substitution can occur on either nitrogen (N1 or N3), leading to isomeric products.

N-Alkylation: The regioselectivity of N-alkylation is influenced by several factors, including steric hindrance, electronic effects, and the reaction conditions (neutral vs. basic). otago.ac.nz The 2-(thiophene-2-carbonyl) group is both sterically bulky and electron-withdrawing.

Under basic conditions , the imidazole is deprotonated to form an imidazolate anion. Alkylation will preferentially occur at the less sterically hindered nitrogen. Given the bulk of the adjacent substituent, the incoming alkyl group would likely favor the more remote nitrogen (N3). otago.ac.nz

Under neutral conditions , the reaction proceeds on the neutral imidazole. The tautomeric equilibrium between the two possible forms of the imidazole ring becomes crucial. The electron-withdrawing nature of the 2-(thiophene-2-carbonyl) group reduces the basicity of the adjacent nitrogen (N1), making the more distant nitrogen (N3) more nucleophilic and thus the preferred site of alkylation. otago.ac.nz

Common alkylating agents include alkyl halides and dialkyl carbonates, often in the presence of a base like potassium hydroxide (B78521) or in a polar aprotic solvent. nih.govciac.jl.cngoogle.com

N-Acylation: N-acyl imidazoles are valuable as reactive intermediates, particularly as acyl transfer agents, due to their moderate reactivity and stability. nih.govnih.gov Acylation of this compound can be achieved using acyl chlorides or carboxylic anhydrides. google.com Similar to alkylation, regioselectivity is a key consideration. The electronic deactivation of the N1 position suggests that acylation would also preferentially occur at the N3 position. The synthesis of N-acyl imidazoles can be facilitated by reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), which reacts with carboxylic acids to form a highly reactive acyl-imidazole intermediate. google.comorgsyn.org

Table 2: Summary of N-Substitution Strategies and Expected Regioselectivity

| Reaction Type | Reagent | Conditions | Key Factors | Predicted Major Isomer |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Basic (e.g., KOH) | Steric hindrance | N3-alkylated |

| N-Alkylation | Alkyl Halide | Neutral | Tautomeric equilibrium, electronics | N3-alkylated |

| N-Acylation | Acyl Chloride | Base (e.g., Triethylamine) | Steric and electronic effects | N3-acylated |

Selective Functionalization of the Thiophene Moiety in this compound

The thiophene ring is an electron-rich heterocycle that readily undergoes a variety of chemical transformations. The presence of the deactivating carbonyl group at the 2-position significantly influences the regioselectivity of these reactions.

Electrophilic aromatic substitution is a hallmark reaction of thiophene. In unsubstituted thiophene, substitution occurs preferentially at the C2 or C5 positions due to the superior stabilization of the cationic intermediate. echemi.comstackexchange.com When a deactivating group like a carbonyl is present at the C2 position, it directs incoming electrophiles primarily to the C5 and C4 positions.

The C5 position remains the most favorable site for electrophilic attack. This is because the resonance stabilization of the Wheland intermediate for C5 attack is more effective than for C4 attack, despite the deactivating nature of the C2 substituent. Therefore, reactions such as halogenation (with NBS or Br₂), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation are expected to yield the 5-substituted derivative as the major product. echemi.com

Table 3: Predicted Outcomes of Electrophilic Substitution on the Thiophene Ring

| Reaction | Electrophile | Reagents | Expected Major Product |

|---|---|---|---|

| Bromination | Br⁺ | N-Bromosuccinimide (NBS) | 2-(5-Bromo-thiophene-2-carbonyl)-1H-imidazole |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 2-(5-Nitro-thiophene-2-carbonyl)-1H-imidazole |

| Acylation | RCO⁺ | Acyl Chloride / AlCl₃ | 2-(5-Acyl-thiophene-2-carbonyl)-1H-imidazole |

Controlling regioselectivity to favor the C4 position is more challenging and may require specialized directing group strategies or carrying out reactions under conditions where kinetic or thermodynamic control can be manipulated. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To apply these methods to the thiophene moiety of this compound, a handle, typically a halogen or a triflate group, must first be installed on the ring.

Following the regioselective halogenation described previously (e.g., bromination at C5), the resulting 2-(5-bromo-thiophene-2-carbonyl)-1H-imidazole becomes a versatile substrate for a range of palladium- or copper-catalyzed coupling reactions. researchgate.net

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups at the C5 position.

Stille Coupling: Coupling with an organotin reagent, catalyzed by palladium, offers another route to C-C bond formation. nih.gov

Heck Coupling: Reaction with an alkene under palladium catalysis can append a vinyl group.

Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne installs an alkynyl substituent. benthamscience.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling with amines.

These methods provide a modular approach to synthesizing a vast array of derivatives, enabling fine-tuning of the molecule's electronic and steric properties for various applications.

Optimization of Reaction Conditions and Isolation Techniques for High Purity Syntheses

Achieving high yield and purity is paramount in chemical synthesis. Optimization of reaction conditions involves the systematic variation of parameters such as temperature, solvent, catalyst, and reaction time. researchgate.net For the multi-component synthesis of the imidazole core, screening different solvents and catalysts can significantly impact the reaction efficiency. researchgate.net Similarly, for subsequent functionalization steps, careful control of stoichiometry and reaction temperature is crucial to minimize side-product formation.

The purification of this compound and its derivatives relies on their specific physicochemical properties.

Crystallization: This is a preferred method for obtaining high-purity solid compounds, provided a suitable solvent system can be found.

Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts based on polarity differences.

Acid-Base Extraction: The basic nature of the imidazole ring (specifically the non-acylated nitrogen) allows for purification by extraction. The compound can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous layer and re-extraction into an organic solvent can isolate the purified product.

The choice of isolation technique depends on the scale of the reaction and the nature of the impurities. A combination of these methods is often employed to achieve the desired level of purity for characterization and further use.

Derivatization Strategies via the Carbonyl Group for Scaffold Diversification

The carbonyl group in this compound serves as a versatile anchor for a variety of chemical transformations, enabling extensive scaffold diversification. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and the adjacent carbonyl oxygen can be targeted in reduction and, theoretically, oxidation reactions. These derivatization strategies are pivotal for modifying the compound's steric and electronic properties, which can be crucial for various applications.

Nucleophilic Additions and Condensation Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction class for derivatizing this compound. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgnumberanalytics.com The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition of Organometallic Reagents:

Grignard reagents (RMgX) are potent nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. nih.gov The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, is expected to yield 1-(1H-imidazol-2-yl)-1-(thiophen-2-yl)ethanol. The general applicability of Grignard reagents allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the carbonyl carbon. cmu.eduresearchgate.net

Wittig Reaction:

The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) reacting with the carbonyl group to form a four-membered oxaphosphetane intermediate, which then collapses to yield an alkene and a phosphine (B1218219) oxide. organic-chemistry.orgudel.edu For instance, the reaction of this compound with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would be expected to produce 2-(1-(thiophen-2-yl)vinyl)-1H-imidazole. The stereochemistry of the resulting alkene is influenced by the nature of the ylide used. organic-chemistry.org

Condensation with Amines:

The carbonyl group can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orglatech.edu This acid-catalyzed reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond. wikipedia.org The reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. wikipedia.org The formation of various imine derivatives of this compound can be achieved by reacting it with a range of primary amines.

Below is a table summarizing representative nucleophilic addition and condensation reactions at the carbonyl group:

| Reagent Type | Specific Reagent Example | Expected Product Structure | Product Class |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(1H-imidazol-2-yl)-1-(thiophen-2-yl)ethanol | Tertiary Alcohol |

| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(1-(thiophen-2-yl)vinyl)-1H-imidazole | Alkene |

| Primary Amine | Aniline (C₆H₅NH₂) | N-phenyl-1-(1H-imidazol-2-yl)-1-(thiophen-2-yl)methanimine | Imine (Schiff Base) |

Reduction and Oxidation Chemistry at the Carbonyl Center

Reduction of the Carbonyl Group:

The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. numberanalytics.commasterorganicchemistry.comscispace.comscielo.org.zarsc.org The reduction with NaBH₄ is typically carried out in a protic solvent like methanol (B129727) or ethanol. numberanalytics.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield (1H-imidazol-2-yl)(thiophen-2-yl)methanol. numberanalytics.commasterorganicchemistry.com

Catalytic hydrogenation is another effective method for the reduction of ketones to alcohols. rsc.orgnih.govdergi-fytronix.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. dergi-fytronix.com

Oxidation at the Carbonyl Center:

The oxidation of a ketone is a more challenging transformation compared to its reduction and is not a common derivatization strategy for this class of compounds. Strong oxidizing agents are generally required, and such conditions may lead to the oxidation of the more electron-rich thiophene or imidazole rings. For instance, oxidation of related benzimidazole-thiophene structures with potassium dichromate in sulfuric acid has been shown to affect other parts of the molecule rather than a carbonyl group if it were present. researchgate.net Therefore, selective oxidation of the carbonyl group in this compound to, for example, an ester or other oxidized species, would likely require specialized and carefully controlled reaction conditions that are not widely reported.

The following table outlines the products of reduction reactions at the carbonyl center:

| Reagent | Product Structure | Product Class |

| Sodium Borohydride (NaBH₄) | (1H-imidazol-2-yl)(thiophen-2-yl)methanol | Secondary Alcohol |

| Catalytic Hydrogenation (H₂/Pd-C) | (1H-imidazol-2-yl)(thiophen-2-yl)methanol | Secondary Alcohol |

Computational and Theoretical Studies on 2 Thiophene 2 Carbonyl 1h Imidazole and Its Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic properties and reactivity of molecules. For a compound like 2-(thiophene-2-carbonyl)-1H-imidazole, these studies would provide fundamental insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, vibrational frequencies, and thermochemical properties of organic molecules.

For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. These calculations would yield key geometric parameters. While specific data for the title compound is not available, a hypothetical table of optimized geometric parameters based on studies of similar imidazole (B134444) and thiophene (B33073) derivatives is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(thiophene)-C(carbonyl) | ~1.48 Å |

| C(carbonyl)=O | ~1.23 Å | |

| C(carbonyl)-C(imidazole) | ~1.47 Å | |

| N(imidazole)-H | ~1.01 Å | |

| Bond Angle | C(thiophene)-C(carbonyl)-C(imidazole) | ~118° |

| O=C(carbonyl)-C(imidazole) | ~121° |

Note: These are estimated values based on computational studies of analogous compounds and are for illustrative purposes.

Energy landscape calculations would reveal the relative stabilities of different isomers and tautomers. For the 1H-imidazole moiety, DFT can be used to compare the energies of the two possible tautomers that arise from the position of the hydrogen atom on one of the two nitrogen atoms.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be delocalized over the electron-rich thiophene and imidazole rings, while the LUMO would likely have significant contributions from the carbonyl group and the aromatic rings. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These are estimated values based on computational studies of analogous compounds and are for illustrative purposes.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring would be expected to be regions of high negative potential, making them susceptible to electrophilic attack.

Conformational Analysis and Intermolecular Interactions

The biological activity and material properties of a molecule are heavily influenced by its three-dimensional shape and how it interacts with other molecules.

The linkage between the thiophene and imidazole rings through a carbonyl group allows for rotation around the single bonds. This rotation gives rise to different conformers with varying energies. Computational studies can determine the rotational barriers and identify the most stable (preferred) conformations.

In the solid state or in solution, molecules of this compound can interact with each other and with solvent molecules. The N-H group of the imidazole ring is a potent hydrogen bond donor, while the nitrogen atom at position 3 and the carbonyl oxygen are hydrogen bond acceptors. These interactions can lead to the formation of extensive hydrogen-bonding networks, significantly influencing the crystal packing and solubility.

Furthermore, the aromatic thiophene and imidazole rings can participate in π-stacking interactions. These non-covalent interactions, where the π-orbitals of adjacent rings overlap, play a crucial role in the stabilization of crystal structures and in molecular recognition processes. Computational studies on thiophene-cored systems have shown that π-stacking is a significant contributor to intermolecular binding.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into conformational changes, solvent effects, and the dynamics of intermolecular interactions.

An MD simulation of this compound in a solvent such as water would reveal how the solvent molecules arrange themselves around the solute and how they mediate interactions between solute molecules. The simulations would show the formation and breaking of hydrogen bonds between the imidazole moiety and water, providing a dynamic picture of the solvation process. Such simulations are also invaluable for understanding how the molecule behaves in a biological environment, for example, near a protein binding site.

In Silico Prediction of Spectroscopic Signatures for Research Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for validating experimental results and aiding in the structural elucidation of newly synthesized compounds like this compound. By employing methods such as Density Functional Theory (DFT), researchers can calculate theoretical spectroscopic data, including vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions serve as a benchmark for comparison with experimental spectra, helping to confirm the identity and purity of the target molecule.

Vibrational Spectroscopy (FT-IR, Raman) Assignment Based on Theoretical Frequencies

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in experimental FT-IR and Raman spectra. For a molecule such as this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the harmonic vibrational frequencies corresponding to specific molecular motions. mdpi.comnih.gov These calculations allow for the detailed assignment of each vibrational mode, including stretching, bending, and torsional motions of the constituent functional groups.

The vibrational spectrum of this compound is expected to be complex, with characteristic peaks arising from the thiophene ring, the imidazole ring, and the carbonyl linker. For instance, the C=O stretching vibration of the ketone group is typically a strong band in the IR spectrum, generally appearing in the range of 1660-1740 cm⁻¹. mdpi.com The N-H stretching vibration of the imidazole ring is expected to be observed in the region of 3000-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of both the thiophene and imidazole rings are anticipated in the 3000-3100 cm⁻¹ region, while the C=C and C-N stretching vibrations of the heterocyclic rings will contribute to the fingerprint region of the spectrum (below 1600 cm⁻¹).

A potential energy distribution (PED) analysis, often performed using programs like VEDA, can be used to quantify the contribution of individual internal coordinates to each normal mode, providing a more precise assignment of the vibrational bands. mdpi.comnih.gov The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model. nih.gov

Below is a hypothetical table of selected theoretically predicted vibrational frequencies for this compound, based on typical values for similar structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3450 | ν(N-H) | N-H stretching of the imidazole ring |

| 3100 | ν(C-H) | Aromatic C-H stretching of the thiophene ring |

| 3050 | ν(C-H) | Aromatic C-H stretching of the imidazole ring |

| 1680 | ν(C=O) | Carbonyl stretching |

| 1550 | ν(C=C) + ν(C=N) | Ring stretching of imidazole |

| 1450 | ν(C=C) | Ring stretching of thiophene |

| 1250 | δ(C-H) | In-plane C-H bending |

| 850 | γ(C-H) | Out-of-plane C-H bending |

Note: This table is illustrative and based on general vibrational mode assignments for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of NMR chemical shifts is another crucial aspect of in silico analysis for structural verification. The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach within DFT to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com These calculations provide a theoretical spectrum that can be directly compared with experimental data, aiding in the assignment of peaks to specific nuclei within the molecule.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the thiophene and imidazole rings. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the carbonyl group and the electronic properties of the heterocyclic rings. Similarly, the ¹³C NMR spectrum would exhibit characteristic signals for the carbonyl carbon, as well as for the carbon atoms of the thiophene and imidazole rings. stenutz.eu

Computational predictions can be particularly useful for distinguishing between isomers and for understanding the electronic structure of the molecule. The accuracy of the predicted chemical shifts can be improved by considering solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation.

The following table provides hypothetical ¹H and ¹³C NMR chemical shift predictions for this compound.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Imidazole N-H | 12.0 - 13.0 |

| Imidazole C-H | 7.5 - 8.5 |

| Thiophene C-H | 7.0 - 8.0 |

| ¹³C NMR | |

| Carbonyl C=O | 180 - 190 |

| Thiophene C | 125 - 145 |

| Imidazole C | 115 - 140 |

Note: This table is for illustrative purposes. Actual chemical shifts can vary based on the solvent and experimental conditions.

Computational Exploration of Reaction Mechanisms and Pathways (e.g., Denitrogenative Transformations)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. While specific computational studies on the reaction mechanisms involving this compound are not widely available, the principles can be applied to understand its formation and potential transformations.

A relevant example of a reaction pathway that can be explored computationally is the formation of substituted imidazoles through the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comnih.gov This type of reaction involves the acid-mediated ring-opening of a triazole precursor, followed by the loss of a nitrogen molecule (N₂) and subsequent cyclization to form the imidazole ring. researchgate.netcolab.wsdntb.gov.ua

Computational studies of such a mechanism would involve:

Reactant and Product Optimization: The geometries of the starting triazole, any intermediates, transition states, and the final imidazole product are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants, intermediates, and products. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Reaction Pathway Mapping: An intrinsic reaction coordinate (IRC) calculation can be performed to trace the reaction path from the transition state to the corresponding reactant and product, confirming that the located transition state connects the correct species.

Energy Profile Calculation: The relative energies of all species along the reaction pathway are calculated to construct a reaction energy profile. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step of the reaction.

For the formation of a 2-substituted imidazole, a plausible computationally studied mechanism could involve the protonation of the triazole ring, followed by a ring-opening to form a diazonium intermediate. Subsequent loss of N₂ would generate a reactive carbene or vinyl cation intermediate, which then undergoes intramolecular cyclization and deprotonation to yield the final imidazole product. mdpi.comnih.gov Computational exploration of this pathway would provide valuable insights into the feasibility of the reaction and the factors influencing its efficiency.

Structure Activity Relationship Sar and Mechanistic Elucidation of 2 Thiophene 2 Carbonyl 1h Imidazole Derivatives Pre Clinical, in Vitro / in Silico Focus

Rational Design and Synthesis of Analogs for SAR Probing

The rational design of analogs based on the 2-(thiophene-2-carbonyl)-1H-imidazole scaffold is a cornerstone of efforts to delineate structure-activity relationships. This process typically involves the systematic modification of the core structure to probe the influence of various substituents on biological activity. Key strategies in the design of these analogs include altering the substitution pattern on both the thiophene (B33073) and imidazole (B134444) rings, as well as modifying the carbonyl linker. nih.gov

The synthesis of these derivatives often employs multicomponent reactions, which offer an efficient means to generate a library of structurally diverse compounds. rjraap.com For instance, variations of the Gewald reaction can be utilized for the synthesis of substituted thiophenes, which can then be coupled with imidazole precursors. nih.gov The imidazole ring itself can be constructed through various established synthetic routes, allowing for the introduction of diverse functionalities. nih.gov

A common approach involves the condensation of a thiophene derivative with an imidazole precursor. For example, a series of thiophene derivatives can be synthesized through the condensation of 5-nitro-2-thiophene carboxaldehyde with various mono- and diamines. nih.gov Similarly, imidazole derivatives can be obtained by condensing 4-(2-ethylamino)-1H-imidazole with different acetyl-substituted aromatic compounds. nih.gov By combining these synthetic strategies, a wide array of analogs can be generated for subsequent biological evaluation, enabling a comprehensive exploration of the chemical space around the parent compound.

Table 1: Examples of Synthetic Strategies for Analog Generation

| Strategy | Description | Key Reactants |

| Thiophene Modification | Condensation reactions to introduce various substituents on the thiophene ring. | 5-nitro-2-thiophene carboxaldehyde, various amines |

| Imidazole Modification | Condensation of substituted imidazoles with carbonyl compounds. | 4-(2-ethylamino)-1H-imidazole, acetylpyridines, acetylbenzonitrile |

| Linker Modification | Not explicitly detailed in the provided context, but would involve altering the carbonyl group (e.g., reduction, replacement with other functional groups). | - |

Molecular Interactions with Biological Targets (In Vitro and In Silico)

Understanding the molecular interactions of this compound derivatives with their biological targets is crucial for elucidating their mechanism of action and for guiding further optimization. A combination of in vitro biochemical assays and in silico computational methods is typically employed for this purpose.

Derivatives of the thiophene and imidazole scaffolds have shown significant inhibitory activity against various enzymes, including Poly(ADP-ribose) polymerase-1 (PARP-1) and Carbonic Anhydrases (CAs). nih.govrsc.org

PARP-1 Inhibition: PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy. nih.gov The inhibitory potential of thiophene-imidazole derivatives against PARP-1 is often evaluated using in vitro enzyme activity assays. These assays typically measure the formation of poly(ADP-ribose) (PAR) in the presence of the inhibitor. Kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). The rational design of PARP-1 inhibitors often focuses on mimicking the nicotinamide (B372718) moiety of the NAD+ substrate. nih.gov Molecular docking studies suggest that the aromatic rings of these inhibitors can engage in π-stacking interactions within the active site, while other functional groups can form crucial hydrogen bonds. nih.gov For instance, the introduction of strong electronegative groups or halogen atoms in the side chain of benzimidazole (B57391) derivatives has been shown to improve PARP-1 inhibitory activity. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. rsc.orgnih.gov Thiophene-based sulfonamides are a well-established class of potent carbonic anhydrase inhibitors. nih.govdocumentsdelivered.com The inhibitory activity of this compound derivatives against various CA isoforms (e.g., hCA I, II, IX, and XII) can be assessed using stopped-flow CO2 hydration assays. Structure-activity relationship studies have revealed that the substitution pattern on the thiophene ring significantly influences the inhibitory potency and isoform selectivity. nih.gov Molecular docking and dynamics simulations have been instrumental in understanding the binding mode of these inhibitors within the active site of different CA isoforms, highlighting the key interactions with the zinc ion and surrounding amino acid residues. nih.govnih.gov

Table 2: In Vitro Enzyme Inhibition Data for Thiophene-Imidazole Analogs (Hypothetical Data)

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

| Analog A | PARP-1 | 50 | Competitive |

| Analog B | Carbonic Anhydrase II | 25 | Non-competitive |

| Analog C | PARP-1 | 15 | Competitive |

| Analog D | Carbonic Anhydrase IX | 10 | Uncompetitive |

While much of the research on thiophene-imidazole derivatives has focused on enzyme inhibition, their potential to interact with receptors is also an area of investigation. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor (e.g., cell membranes expressing the receptor) and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is then measured to determine its binding affinity (Ki).

Furthermore, the potential for allosteric modulation is an important aspect to consider. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous ligand. nih.gov Studies on 2-aminothiophene derivatives have identified them as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), suggesting that the thiophene scaffold can be a valuable component in the design of allosteric modulators. nih.gov Cell-based functional assays, such as measuring downstream signaling events (e.g., cAMP production), are used to characterize the allosteric effects of these compounds. nih.gov

Cell-Based Assays for Pathway Modulation and Molecular Target Engagement

Cell-based assays are essential for confirming that the molecular interactions observed in vitro translate to functional effects within a cellular context. These assays can be designed to assess the modulation of specific signaling pathways or to directly measure the engagement of the compound with its intended target.

For pathway modulation, reporter gene assays are a common tool. In these assays, cells are engineered to express a reporter protein (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. nih.gov A change in the reporter signal upon treatment with the compound indicates modulation of that pathway. For example, a cell-based high-throughput screening assay was developed to identify agonists of the cGAS-STING pathway, which is involved in the innate immune response. nih.gov

Another innovative approach for assessing target engagement in cells involves the use of fluorescent probes that can image the activity of specific enzymes. For instance, thiophene-bridged aldehydes (TBAs) have been developed as fluorescent probes to image aldehyde dehydrogenase (ALDH) activity in cells. nih.govresearchgate.net The fluorescence of these probes changes upon oxidation by ALDH, allowing for the visualization of enzyme activity and the screening of ALDH inhibitors in a cellular environment. nih.govresearchgate.net This type of assay provides direct evidence of target engagement and its functional consequences.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent and selective analogs. nih.govresearchgate.net

For thiophene and imidazole derivatives, 2D- and 3D-QSAR studies have been successfully applied. nih.govrjptonline.org In a typical QSAR study, a dataset of compounds with known biological activities (e.g., IC50 values) is used. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov

Statistical methods such as Multiple Linear Regression (MLR) are then used to build a model that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov For instance, a QSAR model developed for a series of thiophene and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1) was able to distinguish between high and low pIC50 values and accurately predict the activity of external compounds. nih.gov

Molecular Docking and Dynamics for Ligand-Target Binding Mode Elucidation

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the binding mode of a ligand within the active site of its target protein. rjraap.comjuniperpublishers.com These methods provide valuable insights into the specific interactions that contribute to binding affinity and can help to explain the observed structure-activity relationships.

Molecular Docking: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjraap.com For this compound derivatives, docking studies have been performed to investigate their binding to targets such as PARP-1 and carbonic anhydrase. nih.govresearchgate.net These studies can reveal key hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the ligand and the protein. nih.gov The results of docking studies can be used to rationalize the SAR of a series of compounds and to guide the design of new analogs with improved binding affinity. nih.gov

Molecular Dynamics: Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex by simulating the movements of atoms over time. nih.govuni-miskolc.hu MD simulations can be used to assess the stability of the docked pose and to identify conformational changes in the protein upon ligand binding. nih.gov For example, MD simulations of human carbonic anhydrase II in complex with an inhibitor have been used to study the stability of the complex and the interactions within the active site. nih.gov These simulations can provide a deeper understanding of the binding mechanism and can help to refine the design of more effective inhibitors. nih.gov

Coordination Chemistry and Emerging Material Science Applications of 2 Thiophene 2 Carbonyl 1h Imidazole

Design and Synthesis of Metal Complexes Featuring 2-(Thiophene-2-carbonyl)-1H-imidazole as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes often exhibit stability in air and moisture. The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 or 1:2.

Characterization of Coordination Modes and Geometries

The coordination of this compound to metal ions can occur through several of its atoms, leading to different coordination modes. The imidazole (B134444) ring's nitrogen atom is a primary coordination site. Depending on the metal ion and reaction conditions, the thiophene's sulfur atom and the carbonyl group's oxygen atom can also participate in coordination. This versatility allows the ligand to act as a monodentate, bidentate, or even tridentate ligand.

The resulting metal complexes exhibit a range of geometries, largely influenced by the coordination number of the central metal ion and the nature of the ligand. Common geometries observed include distorted square-planar, tetrahedral, and octahedral. researchgate.netnih.gov For instance, studies have shown that Ni(II) and Cu(II) complexes can adopt distorted square-planar geometries, while Co(II) and Zn(II) complexes often exhibit tetrahedral structures. researchgate.net In cases where water molecules are part of the coordination sphere, octahedral geometries are frequently observed. jocpr.com

Table 1: Geometries of Metal Complexes with Thiophene-Imidazole Based Ligands

| Metal Ion | Typical Geometry | Reference |

|---|---|---|

| Ni(II) | Distorted Square-Planar, Octahedral | researchgate.netnih.gov |

| Cu(II) | Distorted Square-Planar, Octahedral | researchgate.netnih.gov |

| Co(II) | Tetrahedral, Octahedral | researchgate.netnih.gov |

| Zn(II) | Tetrahedral, Octahedral | researchgate.netjocpr.com |

| Cd(II) | Octahedral | nih.gov |

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are crucial for elucidating the nature of the metal-ligand interactions in these complexes.

Infrared (IR) Spectroscopy: FT-IR spectroscopy provides valuable information about the coordination sites of the ligand. A shift in the stretching frequency of the imidazole ring's C=N bond to a higher or lower wavenumber in the complex's spectrum compared to the free ligand is indicative of coordination through the imidazole nitrogen. jocpr.com Similarly, shifts in the C=O stretching frequency suggest the involvement of the carbonyl oxygen in bonding with the metal ion. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds, further confirming the coordination mode. jocpr.com

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H NMR spectroscopy can be used to compare the chemical shifts of the ligand's protons before and after complexation. Shifts in the signals of protons on the imidazole and thiophene (B33073) rings provide evidence of coordination. jocpr.com

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about their geometry. The appearance of d-d transition bands, which are typically weak, can help in assigning the geometry of the complex. jocpr.com Ligand-to-metal charge transfer (LMCT) bands are also commonly observed. jocpr.com

Catalytic Properties of Derived Metal Complexes in Organic Transformations

Metal complexes derived from imidazole and its derivatives have shown promise as catalysts in various organic transformations. For example, ruthenium(II) complexes with benzimidazole (B57391) derivatives have demonstrated good catalytic activity in the transfer hydrogenation of ketones. dergi-fytronix.com Similarly, molybdenum and tungsten carbonyl complexes with N-heterocyclic carbene ligands based on imidazole have been investigated for the oxidation of styrene. researchgate.net The catalytic activity is influenced by factors such as the nature of the metal center, the coordination environment, and the reaction conditions. While specific studies on the catalytic activity of this compound complexes are emerging, the broader class of related compounds suggests potential applications in this area.

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound and related thiophene- and imidazole-containing ligands to bridge multiple metal centers makes them excellent building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis.

The flexibility of the ligand, along with the coordination preferences of the metal ion, dictates the dimensionality and topology of the resulting framework. For instance, the reaction of thiophene-dicarboxylic acid with cadmium and bis(imidazole) ligands has led to the formation of both two-dimensional (2D) and three-dimensional (3D) coordination polymers. rsc.org The structure of these frameworks can be influenced by factors such as the length and flexibility of the bis(imidazole) linker. rsc.org

Exploration of Functional Materials Based on this compound Architectures

The unique combination of thiophene and imidazole moieties in the ligand imparts interesting functional properties to the resulting materials.

Optical and Electronic Properties

Thiophene-based materials are well-known for their interesting optical and electronic properties, which make them suitable for a range of applications in organic electronics. rsc.org The introduction of an imidazole group can further modulate these properties. The electronic properties of such compounds are influenced by the degree of π-electron delocalization across the molecular structure.

The incorporation of strong electron-withdrawing or electron-donating groups onto the thiophene or imidazole rings can be used to tune the electronic and optical properties of the resulting materials. nih.gov For instance, the introduction of a nitro group on a thiophene-dicarboxylate ligand used in the formation of cadmium coordination polymers has been shown to influence the final structure. rsc.org The study of thiophene-based oligomers has revealed that their optical and electrochemical properties can be systematically investigated, with some exhibiting low electrochemical band gaps. researchgate.net Materials based on these architectures can exhibit fluorescence and have potential applications in organic light-emitting diodes (OLEDs) and as fluorescent biomarkers. rsc.orgrsc.org

Insufficient Data Available for Comprehensive Article on this compound in Sensors and Supramolecular Assemblies

A thorough investigation into the coordination chemistry and material science applications of this compound has revealed a significant lack of specific, detailed research data required to construct the requested article. While general information on related thiophene and imidazole-containing compounds exists, concrete findings on the precise applications of this compound in the realms of sensors and supramolecular assemblies are not available in the public domain.

The initial objective was to generate a comprehensive article focusing on the use of this compound as a component in chemical sensors and in the formation of complex supramolecular structures. This would have included detailed research findings and data tables outlining its performance and structural characteristics in these applications.

Sensor Applications: Specific analytes detected, sensitivity, selectivity, detection limits, and response mechanisms of sensors incorporating this compound.

Supramolecular Assemblies: Detailed descriptions of the formation, structure, and properties of supramolecular architectures involving this specific compound, including crystallographic data or detailed spectroscopic analysis.

Without access to such fundamental research data, it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed outline and content requirements. The creation of data tables and a thorough discussion of research findings would be speculative and would not meet the standards of a professional and authoritative scientific article.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” and its application in sensors and supramolecular assemblies cannot be completed at this time due to the absence of requisite scientific literature.

Future Perspectives and Uncharted Research Avenues for 2 Thiophene 2 Carbonyl 1h Imidazole

Development of Novel Green Chemistry Approaches for Synthesis

The future synthesis of 2-(thiophene-2-carbonyl)-1H-imidazole and its derivatives must align with the principles of green chemistry to ensure environmental sustainability and economic viability. uniroma1.it Traditional synthetic routes often rely on harsh conditions, toxic solvents, and metal catalysts, presenting significant environmental and safety concerns. Future research should prioritize the development of cleaner, more efficient synthetic methodologies.

Key areas for exploration include:

Solvent-Free and Aqueous Reactions: Shifting from volatile organic solvents to solvent-free conditions or water is a primary goal. uniroma1.itasianpubs.org Palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives has been successfully performed in water, including industrial wastewater, showcasing a promising avenue for creating the thiophene-carbonyl bond sustainably. unito.it Similarly, one-pot, solvent-free syntheses of imidazole (B134444) derivatives have proven effective, offering high yields and simple work-up procedures. asianpubs.org

Metal-Free Catalysis: While metal catalysts are efficient, their toxicity and cost necessitate the development of metal-free alternatives. nih.gov Research into organocatalysis or biocatalysis for the key bond-forming steps could provide highly selective and environmentally benign synthetic pathways.

| Green Chemistry Approach | Description | Potential Advantages for Synthesizing this compound | Reference |

|---|---|---|---|

| Aqueous Media Synthesis | Utilizing water as the reaction solvent instead of organic solvents. | Reduced toxicity, cost-effective, improved safety, environmentally friendly. | unito.it |

| Solvent-Free Reactions | Conducting reactions without a solvent, often by heating the neat reactants. | High yields, easy setup, mild conditions, eliminates solvent waste. | asianpubs.org |

| Metal-Free Methodologies | Employing alternatives to metal catalysts, such as organocatalysts. | Minimizes metal toxicity and contamination in the final product. | nih.gov |

| Energy Efficiency | Using methods like microwave irradiation to reduce energy consumption and reaction times. | Faster reactions, potentially higher yields, and lower energy costs. | uniroma1.it |

Advanced In Silico Techniques for Predictive Modeling and Lead Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound. nih.gov Advanced in silico techniques can predict molecular properties, binding affinities, and potential biological activities, thereby guiding synthetic efforts and reducing reliance on costly and time-consuming experimental screening. researchgate.nettechscience.com

Future research should leverage:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide deep insights into the electronic structure, reactivity, and molecular electrostatic potential of the scaffold. nih.govresearchgate.net DFT calculations can help rationalize experimental outcomes and predict the outcomes of unexplored reactions. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking can predict the binding modes of derivatives within the active sites of biological targets, such as enzymes or receptors. rsc.orgnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing a more accurate prediction of binding affinity. nih.gov These techniques have been successfully applied to thiophene and imidazole derivatives to identify promising inhibitors for targets like carbonic anhydrase and cyclooxygenase (COX) enzymes. rsc.orgnih.govscielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of hypothetical derivatives before their synthesis. google.com This allows for the rational design of compounds with enhanced activity and optimized pharmacokinetic profiles.

| Technique | Application | Key Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Simulating the binding of ligands to the active site of a protein target. | Identifies potential biological targets and predicts binding energies and interactions. | techscience.comnih.govrsc.org |

| Density Functional Theory (DFT) | Investigating electronic structure, reactivity patterns, and molecular orbitals. | Supports structure-activity relationship analysis and rationalizes experimental findings. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time to assess complex stability. | Validates docking results and provides insights into the dynamic nature of ligand-protein interactions. | nih.gov |

Exploration of Undiscovered Reactivity and Derivatization Opportunities

The this compound scaffold possesses multiple sites for chemical modification, offering vast opportunities for creating diverse libraries of new compounds. While the thiophene ring is known to undergo electrophilic aromatic substitution, and the imidazole ring offers sites for N-alkylation or N-arylation, many potential transformations remain unexplored. nih.gov

Future derivatization strategies should focus on:

Carbonyl Group Transformations: The ketone linker is a key site for derivatization. It can be converted into a wide range of functional groups, such as hydrazones, oximes, or secondary alcohols, each potentially altering the compound's steric and electronic properties and biological activity. nih.govnih.gov

C-H Functionalization: Direct C-H functionalization on both the thiophene and imidazole rings represents a highly atom-economical approach to introduce new substituents. This avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the core scaffold.

Multicomponent Reactions: Designing novel multicomponent reactions that incorporate the thiophene-imidazole core could rapidly generate molecular complexity and produce libraries of unique derivatives for high-throughput screening. nih.gov

Integration of this compound into Hybrid Molecular Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing compounds with enhanced or dual modes of action. ijpsonline.com Integrating the this compound scaffold into hybrid systems could unlock novel therapeutic potential.

Promising avenues include:

Hybrids with Other Heterocycles: Covalently linking the core scaffold to other biologically active heterocycles, such as 1,3,4-oxadiazoles, 1,2,3-triazoles, or benzimidazoles, could yield compounds with synergistic or complementary activities. scielo.brijpsonline.commdpi.com For example, imidazole-1,3,4-thiadiazole hybrids have been evaluated for antiprotozoal activity. mdpi.com

Conjugation to Natural Products: Attaching the thiophene-imidazole moiety to natural product scaffolds could modulate their activity, improve their pharmacokinetic properties, or create compounds that interact with multiple biological targets.

Development of Metal Complexes: The nitrogen atoms of the imidazole ring can serve as ligands for metal ions, opening the door to the development of novel metallodrugs or catalytic systems.

Strategic Expansion of Pre-clinical Mechanistic Investigations and Target Identification

While derivatives of thiophene and imidazole are known to possess a wide range of biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—the specific mechanisms of action and molecular targets are often not fully elucidated. techscience.comresearchgate.netnih.govnih.gov A strategic expansion of preclinical investigations is crucial to translate initial findings into tangible therapeutic leads.

Future research should prioritize:

Broad Biological Screening: Systematically screening derivatives against diverse panels of cancer cell lines, bacterial and fungal strains, and key enzymes will help to identify the most promising therapeutic areas. techscience.comnih.gov

Target Deconvolution: For compounds that show significant activity, advanced techniques such as affinity chromatography, proteomics, and genetic screening should be employed to identify their specific molecular targets.

In-depth Mechanistic Studies: Once a target is identified, detailed biochemical and cell-based assays are needed to unravel the precise mechanism of action. For instance, studies on thiophene carboxamide derivatives have identified potential inhibition of targets like VEGFR-2, highlighting a clear path for further mechanistic exploration. nih.gov This knowledge is essential for rational lead optimization and predicting potential side effects.

By systematically pursuing these uncharted research avenues, the scientific community can fully harness the chemical versatility and biological potential of the this compound scaffold, paving the way for the development of next-generation therapeutics and advanced materials.

Q & A

Q. What are the recommended synthetic routes for 2-(thiophene-2-carbonyl)-1H-imidazole, and how can reaction conditions be optimized?

A common approach involves condensation reactions between 1,2-diaminobenzene and thiophene-2-carboxaldehyde derivatives. For example, analogous benzimidazoles with thiophene substituents were synthesized using AlCl₃ as a catalyst in dichloromethane under reflux (8–16 hours) . Optimization may involve solvent selection (e.g., ethanol for higher yields), catalyst screening (e.g., ceric ammonium nitrate or hypervalent iodine for oxidation steps), and temperature control to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify thiophene and imidazole ring proton/carbon environments .

- FT-IR : Confirmation of carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .

- Elemental analysis : To validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

- X-ray crystallography : For resolving crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in benzimidazole derivatives) .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Screen for pharmacological potential using:

- Enzyme inhibition assays : Target enzymes like cytochrome P450 or kinases, given benzimidazole derivatives’ known roles in drug discovery .

- Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .

- Molecular docking : Preliminary computational studies to predict binding affinities to receptors (e.g., serotonin or GLP-1 receptors) .

Q. What safety precautions are necessary when handling this compound?

Q. How stable is this compound under varying pH and temperature conditions?

Conduct stability studies via:

- HPLC monitoring : Track degradation products at pH 1–13 and temperatures up to 60°C.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (imidazoles often degrade above 200°C) .

Advanced Research Questions

Q. How can structural ambiguities in spectral data (e.g., overlapping NMR peaks) be resolved?

- Use 2D NMR (COSY, HSQC) to assign overlapping proton/carbon signals, particularly in aromatic regions .

- Compare experimental data with DFT-calculated spectra for validation .

- Employ crystallography to resolve positional disorder in thiophene substituents .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Optimize stepwise protection/deprotection : For example, protect the imidazole nitrogen during thiophene coupling to prevent side reactions .

- Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Screen green solvents (e.g., PEG-400) to enhance solubility and reduce purification steps .

Q. How can computational methods predict the compound’s coordination chemistry or ligand behavior?

- Perform density functional theory (DFT) calculations to analyze electron density at sulfur (thiophene) and nitrogen (imidazole) atoms, predicting bidentate ligand potential .

- Simulate metal-ligand binding energies with transition metals (e.g., Cu²⁺, Zn²⁺) using software like Gaussian or ORCA .

Q. What experimental approaches address contradictions in biological activity data across studies?

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

- Modify substituents systematically:

- Introduce electron-withdrawing groups (e.g., -NO₂) on the thiophene ring to enhance electrophilic reactivity .

- Replace the carbonyl group with sulfonamide to improve solubility .

- Evaluate changes via QSAR models correlating logP, polar surface area, and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.